molecular formula C17H19NO2S B12528651 2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide CAS No. 848830-15-9

2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide

Cat. No.: B12528651
CAS No.: 848830-15-9
M. Wt: 301.4 g/mol
InChI Key: YTMFMLCBJWBJLV-UHFFFAOYSA-N
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Description

2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a benzene ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction . Another method involves the use of Schiff bases reduction route, where secondary amines are synthesized via the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents to the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives.

Scientific Research Applications

2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and an isopropyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

848830-15-9

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-methyl-N-[(4-propan-2-ylphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C17H19NO2S/c1-13(2)16-10-8-15(9-11-16)12-18-21(19,20)17-7-5-4-6-14(17)3/h4-13H,1-3H3

InChI Key

YTMFMLCBJWBJLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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